1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with morpholine and dimethyl groups, as well as a trifluoromethyl-substituted phenylurea moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Morpholine: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Dimethylation: Dimethyl groups are added through alkylation reactions using dimethyl sulfate or similar reagents.
Formation of the Phenylurea Moiety: The trifluoromethyl-substituted phenylurea is synthesized separately and then coupled with the pyrimidine derivative through a urea formation reaction, typically using isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenylurea moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the morpholine group, which may affect its chemical and biological properties.
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-phenylurea: Lacks the trifluoromethyl group, potentially altering its reactivity and interactions.
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-11-15(12(2)23-16(22-11)26-6-8-28-9-7-26)25-17(27)24-14-5-3-4-13(10-14)18(19,20)21/h3-5,10H,6-9H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPWHEFKAKIWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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